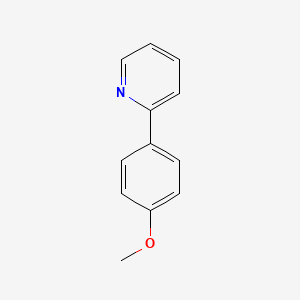

2-(4-Methoxyphenyl)pyridine

Description

Contextualization within Pyridine (B92270) Derivatives and Aromatic Heterocycles

Pyridine and its derivatives are fundamental classes of heterocyclic aromatic compounds, analogous to benzene (B151609) but with a nitrogen atom replacing a carbon-hydrogen unit. ontosight.ai This substitution introduces a dipole moment and alters the electronic distribution within the ring, making pyridines important building blocks in both natural products and synthetic chemicals with wide-ranging applications in pharmaceuticals and agriculture. nih.gov

Aryl-substituted pyridines, a sub-class to which 2-(4-Methoxyphenyl)pyridine belongs, are characterized by the direct attachment of an aromatic ring to the pyridine core. This combination of two distinct aromatic systems leads to compounds with unique photophysical and electronic properties, making them valuable as ligands in catalysis and as core structures in functional materials. ontosight.ai

Significance of the 4-Methoxyphenyl (B3050149) Moiety in Pyridine Chemistry

Furthermore, the methoxy (B1213986) group can influence the compound's biological activity. In medicinal chemistry, the introduction of a methoxy group can affect a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com For instance, the position of the methoxy group on the phenyl ring of pyridine derivatives has been shown to be crucial for their antiproliferative activity against cancer cell lines. mdpi.com

Historical Overview of Research Trajectories for Aryl-Substituted Pyridines

Research into aryl-substituted pyridines has a rich history, driven by their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. Early research focused on the development of synthetic methodologies to access these compounds. A significant advancement in this area was the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which provided efficient and versatile routes to a wide array of aryl-substituted pyridines. rsc.orgresearchgate.net These methods allowed for the synthesis of previously inaccessible structures under mild conditions. researchgate.net

More recent research has expanded to explore the applications of aryl-substituted pyridines in various fields. In materials science, these compounds are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their tunable photophysical properties. chemimpex.comrsc.org In medicinal chemistry, the focus has been on designing and synthesizing novel aryl-pyridine derivatives with specific biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The ability to systematically modify the aryl substituent has been instrumental in developing structure-activity relationships and optimizing the therapeutic potential of these compounds. rsc.org Furthermore, the use of aryl-substituted pyridines as ligands in homogeneous catalysis continues to be an active area of research, with a focus on developing more efficient and selective catalysts for a variety of organic transformations. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMXRZNAUFKBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-90-4 | |

| Record name | 2-(4-Methoxyphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-METHOXYPHENYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl Pyridine and Its Derivatives

Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, providing powerful strategies for the synthesis of 2-arylpyridines.

Suzuki-Miyaura Cross-Coupling Strategies and Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the synthesis of 2-arylpyridines. nih.gov This reaction typically involves the coupling of a pyridine (B92270) derivative with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 2-(4-Methoxyphenyl)pyridine, this would involve the reaction of a 2-halopyridine with 4-methoxyphenylboronic acid.

Recent advancements have explored the use of various electrophilic partners beyond traditional halides. For instance, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) has been successfully coupled with hetero(aryl) boronic acids and their pinacol (B44631) esters to generate 2-arylpyridines. nih.gov These reactions can be performed using Pd(dppf)Cl₂ as the catalyst at temperatures between 65 and 100 °C, often in the presence of water and oxygen. nih.gov The yields of these reactions can range from modest to good (5%–89%). nih.govcdnsciencepub.com

Mechanistic Insights: The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the reaction. For example, the use of bidentate phosphine (B1218219) ligands has been explored, and it was found that PdCl₂ without additional ligands is ineffective, leading to the formation of palladium black. nih.gov Water can play a role in the reaction by altering the speciation of boronic acids and influencing the transmetalation step through the formation of Pd–OH intermediates. nih.gov In the case of ortho-substituted phenylboronic acids, an additional metal-oxygen chelation effect in the transition state has been suggested to influence selectivity. nih.govbeilstein-journals.org

| Catalyst | Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Na₃PO₄ | Dioxane/Water | 65-100 | Modest to Good |

| Pd(PPh₃)₄ | 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/Water | 100 | Good |

| Pd(OAc)₂/SPhos | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | High |

Heck Reaction and Related Approaches

The Heck reaction, another palladium-catalyzed cross-coupling method, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While not a direct route to this compound, it can be a key step in multi-step syntheses of its derivatives. The reaction typically employs a palladium catalyst, a base, and an organic solvent. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov

Variations of the Heck reaction, such as the amino-Heck reaction, can lead to the formation of pyridine compounds through intramolecular cyclization. wikipedia.org Furthermore, one-pot syntheses combining olefination with the Mizoroki–Heck reaction have been developed for the synthesis of substituted olefins, which could be precursors to complex pyridine derivatives. nih.gov

Grignard Reagent Additions and Functionalization

Grignard reagents (R-Mg-X) are powerful nucleophiles used for the formation of carbon-carbon bonds. wikipedia.org In the context of pyridine synthesis, Grignard reagents can be added to pyridine derivatives to introduce aryl groups. For the synthesis of this compound, a Grignard reagent derived from 4-methoxybromobenzene, (4-methoxyphenyl)magnesium bromide, can be reacted with a suitable pyridine electrophile. rsc.org

The preparation of Grignard reagents typically involves the reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran. wikipedia.orggoogle.com The success of the reaction is highly dependent on anhydrous conditions. orgsyn.org Recent methodologies have explored the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents, catalyzed by a chiral copper(I) complex, to produce chiral dihydro-4-pyridones. nih.gov

Palladium(II) Complex Catalysis in Pyridine Synthesis

Palladium(II) complexes are widely used as catalysts in cross-coupling reactions for pyridine synthesis. researchgate.net These complexes, often featuring phosphine or N-heterocyclic carbene (NHC) ligands, can be highly active and stable. researchgate.netresearchgate.net For instance, square planar Pd(II) complexes with 2-phenylpyridine (B120327) derivative ligands have shown high efficiency in promoting Suzuki-Miyaura cross-coupling in aqueous solvents under aerobic conditions. researchgate.net

The synthesis of these palladium complexes often involves the reaction of a palladium precursor, such as PdCl₂(PhCN)₂, with the desired ligand. datapdf.com The nature of the ligand is critical for the catalytic success. uva.es Research has focused on developing phosphine-free catalysts to improve air and moisture stability. researchgate.net Additionally, the in situ formation of tailor-made palladium catalysts from precursors like cis-[Pd(C₆F₅)₂(THF)₂] has been explored for one-pot, two-step catalytic processes. uva.es

One-Pot Synthesis and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex molecules like substituted pyridines. ymerdigital.comresearchgate.net

MCRs involve the reaction of three or more starting materials in a single step to form a product that incorporates structural elements from all the reactants. researchgate.net Various MCRs have been developed for the synthesis of pyridine derivatives. For example, a one-pot multicomponent reaction of an arylidene malononitrile (B47326) with methylarylketones and sodium ethoxide in ethanol (B145695) can afford polyfunctionalized pyridines. ekb.eg Another strategy involves the reaction of bromobenzaldehyde, malononitrile, acetophenone, ammonium (B1175870) acetate, and a terminal alkyne or alkene in the presence of a palladium catalyst to synthesize alkynyl/alkenyl-substituted pyridine derivatives. rsc.org

The Hantzsch pyridine synthesis, a classic example, involves a one-pot pseudo-four-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source to form a 1,4-dihydropyridine, which is then oxidized to the corresponding pyridine. ymerdigital.com The choice of catalyst and solvent can significantly impact the outcome of these reactions. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Multicomponent Reaction | Arylidene malononitrile, methylarylketone, sodium ethoxide | Ethanol | Polyfunctionalized pyridine |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia | Acetic acid | 1,4-Dihydropyridine |

| MCR/Sonogashira/Heck Coupling | Bromobenzaldehyde, malononitrile, acetophenone, NH₄OAc, alkyne/alkene | Pyrrolidine, Pd-catalyst, H₂O-DME | Alkynyl/alkenyl-substituted pyridine |

Regioselective Functionalization Techniques

The regioselective functionalization of the pyridine ring is crucial for the synthesis of specifically substituted derivatives like this compound. Various strategies have been developed to control the position of substitution on the pyridine ring. dntb.gov.ua

Palladium-catalyzed cross-coupling reactions are inherently regioselective, depending on the position of the leaving group on the pyridine ring. rsc.org For example, the Suzuki-Miyaura coupling of a 2-halopyridine will selectively yield the 2-arylpyridine.

In cases where direct C-H functionalization is employed, directing groups can be used to achieve regioselectivity. The development of methods for the direct position-selective C-4 alkylation of pyridines has been a significant challenge, often requiring pre-functionalized materials to avoid mixtures of regioisomers. chemrxiv.org Recent studies have reported the use of a simple maleate-derived blocking group to enable Minisci-type decarboxylative alkylation specifically at the C-4 position. chemrxiv.org

Furthermore, the ring transformation of functionalized 2H-pyran-2-ones with benzamide (B126) in the presence of a base can provide a regioselective synthesis of 2,6-diarylpyridines. rsc.org The choice of solvent and base is critical in directing the reaction pathway. rsc.org

Metalation at Specific Pyridine Positions

Metalation of pyridine and its derivatives can be a challenging task due to the electron-deficient nature of the ring, which makes it susceptible to nucleophilic addition by organometallic reagents. However, by carefully selecting the metalating agent and reaction conditions, specific deprotonation can be achieved. For this compound, the nitrogen atom in the pyridine ring can direct metalation to the C6 position. The use of strong, non-nucleophilic bases is crucial to favor deprotonation over addition.

Furthermore, the presence of substituents on the pyridine ring can influence the regioselectivity of metalation. For instance, in substituted pyridines, the choice of the lithiating agent can determine whether the reaction occurs on the ring or a side chain. While specific studies on the direct metalation of this compound are not extensively detailed in the reviewed literature, principles from related systems, such as 2-alkoxypyridines, suggest that reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) could be effective for regioselective deprotonation. researchgate.netresearchgate.net

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond. rsc.orgharvard.edu The DMG, typically a heteroatom-containing functional group, coordinates to the organolithium reagent, thereby increasing the acidity of the ortho-protons and facilitating their removal. mdpi.com

In the context of this compound, the pyridine nitrogen itself can act as a DMG, directing metalation to the C3 position of the methoxyphenyl ring. However, a more potent directing group on the pyridine ring would provide more precise control. While the direct application of DoM to this compound is not explicitly documented in the search results, the general principles of DoM are well-established for a wide range of aromatic and heterocyclic compounds. rsc.orgharvard.edu The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium) and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly influence the efficiency and regioselectivity of the reaction. nanobioletters.com

Synthesis of Fused Pyridine Systems Incorporating 4-Methoxyphenyl (B3050149) Moieties

The construction of fused heterocyclic systems containing the this compound moiety leads to novel molecular architectures with potentially interesting biological activities and material properties.

Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocycles with significant applications in medicinal chemistry. organic-chemistry.org The synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (B378135) can be achieved through the condensation of a 2-aminopyridine (B139424) with an α-haloketone, specifically 2-bromo-1-(4-methoxyphenyl)ethanone. researchgate.net Various methodologies have been developed to improve the efficiency and environmental friendliness of this reaction.

One-pot syntheses from 2-aminopyridines and acetophenones are also prevalent. For instance, an improved one-pot method utilizing CsF-Celite in the post-treatment has been reported to enhance the total yield and simplify the operational steps. nih.govtci-thaijo.org Another approach involves the use of copper silicate (B1173343) as an efficient and reusable catalyst for the reaction between 2-aminopyridine and phenacyl bromides. nanobioletters.com

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminopyridine, 2-Bromo-1-(4-methoxyphenyl)ethanone | Ethanol, reflux | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Not specified | researchgate.net |

| 2-Aminopyridine, 4-Methoxyacetophenone | Iodine, CsF-Celite | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | High | nih.govtci-thaijo.org |

| 2-Aminopyridine, 2-Bromo-1-(4-methoxyphenyl)ethanone | Copper silicate, less hazardous solvent | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 89 | nanobioletters.com |

Thiazolo[4,5-b]pyridine Derivatives

Thiazolo[4,5-b]pyridines are another important class of fused heterocycles. dmed.org.uadmed.org.ua The synthesis of derivatives bearing a 4-methoxyphenyl group can be accomplished through various cyclization strategies. One common method involves the reaction of a substituted 2-aminopyridine-3-thiol (B8597) with an appropriate aldehyde. dmed.org.ua

A notable example is the treatment of 2,6-diaminopyridine (B39239) with 2-methoxybenzaldehyde (B41997) and elemental sulfur in anhydrous DMF in the presence of Na2S, which leads to the formation of a dithiazolo[4,5-b:5',4'-e]pyridine derivative. dmed.org.ua Although this example features a 2-methoxyphenyl group, it demonstrates a viable synthetic route that could be adapted for the 4-methoxyphenyl analogue.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyridine, 2-Methoxybenzaldehyde, Sulfur | Na2S, anhydrous DMF | 2,6-Bis(2-methoxyphenyl)dithiazolo[4,5-b:5',4'-e]pyridine | Not specified | dmed.org.ua |

Pyrrolo[2,1-d]pyrido[2,3-c]nih.govclockss.orgthiazepinone Syntheses

The synthesis of complex fused systems like pyrrolo[2,1-d]pyrido[2,3-c] nih.govclockss.orgthiazepinones is a challenging endeavor. While specific literature on the nih.govclockss.orgthiazepinone isomer is scarce, a synthetic route to the closely related 2-(4-methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c] nanobioletters.comnih.govthiazepin-3(2H)-one has been reported. nih.govdoaj.org This synthesis serves as a valuable precedent for the construction of such polycyclic frameworks.

The key steps involve the preparation of a bis(4H-pyrrolo-3-pyridyl)disulfide intermediate, followed by reaction with α-bromo-(4-methoxyphenyl)acetic acid ethyl ester and subsequent intramolecular cyclization. nih.gov

| Key Intermediate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl acetic acid | PCl5, anhydrous CH2Cl2, rt, 60°C | 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c] nanobioletters.comnih.govthiazepin-3(2H)-one | 72 | nih.gov |

Oxazolo[4,5-b]pyridine Derivatives

Oxazolo[4,5-b]pyridines are another class of fused heterocycles with demonstrated biological relevance. nih.gov The synthesis of 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (B3270235) can be achieved by the condensation of 2-amino-3-hydroxypyridine (B21099) with 4-methoxybenzoic acid or its derivatives. The use of dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) is common in these cyclization reactions. clockss.org

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-3-hydroxy-2-aminopyridine, 4-Cyanobenzoic acid | PPSE, 200°C | 2-(4-Cyanophenyl)-5-bromooxazolo[4,5-b]pyridine | 93 | clockss.org |

Pyridine-Thiosemicarbazone Conjugates

The synthesis of pyridine-thiosemicarbazone conjugates incorporating a methoxyphenyl group has been explored through various chemical strategies. These methods primarily focus on the condensation reaction between a pyridine-containing aldehyde or ketone and a corresponding thiosemicarbazide, or the nucleophilic addition between an isothiocyanate and a hydrazone. mdpi.com These approaches allow for the creation of complex ligands that can subsequently be used to form coordination compounds with metals like copper(II). mdpi.comnih.gov

Two primary routes have been effectively utilized for the synthesis of N4-methoxyphenyl-thiosemicarbazone ligands derived from pyridine. mdpi.com

Method A: Classical Condensation This conventional method involves the direct reaction between a pyridinecarboxaldehyde, such as 2-pyridinecarboxaldehyde, and a substituted thiosemicarbazide. mdpi.com This condensation reaction is a standard procedure for forming the thiosemicarbazone backbone. nih.gov

Method B: Nucleophilic Addition A second, high-purity and high-yield approach involves the nucleophilic addition reaction. mdpi.com This method uses a methoxy-substituted isothiocyanate, like 1-isothiocyanato-2-methoxybenzene, which reacts with a hydrazone. This technique is noted for producing products with quantitative yield. mdpi.com

Following these methodologies, a series of N-methoxyphenyl-thiosemicarbazone ligands have been successfully synthesized and characterized. mdpi.com The details of these ligands are presented below.

Table 1: Synthesized N-Methoxyphenyl-Thiosemicarbazone Ligands

| Ligand | Full Chemical Name |

|---|---|

| HL¹ | N-(2-methoxyphenyl)-2-[(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide |

| HL² | N-(3-methoxyphenyl)-2-[(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide |

| HL³ | N-(4-methoxyphenyl)-2-[(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide |

| HL⁴ | N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide |

| HL⁵ | N-(4-methoxyphenyl)-2-[phenyl(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide |

These thiosemicarbazone ligands serve as versatile building blocks for creating more complex coordination compounds. Research has demonstrated their use in synthesizing a series of ten distinct copper(II) coordination compounds. mdpi.com The synthesis involves reacting the ligands (HL¹⁻⁵) with copper(II) salts, such as copper(II) chloride or copper(II) nitrate. mdpi.com For instance, the synthesis of the complex [Cu(L¹)Cl] (C1) was achieved by mixing equimolar amounts of copper(II) chloride dihydrate in ethanol with the HL¹ ligand, resulting in a dark green product with a 91% yield. mdpi.com

The resulting coordination compounds have been thoroughly characterized using various spectral analysis techniques, including FT-IR, ¹H NMR, and ¹³C NMR, along with elemental analysis and molar conductivity measurements. mdpi.comnih.gov

Table 2: Synthesized Copper(II) Pyridine-Thiosemicarbazone Conjugates

| Compound ID | Formula |

|---|---|

| C1 | [Cu(L¹)Cl] |

| C2 | [Cu(L¹)NO₃] |

| C3 | [Cu(L²)Cl] |

| C4 | [Cu(L²)NO₃] |

| C5 | [Cu(L³)Cl] |

| C6 | [Cu(L³)NO₃] |

| C7 | [Cu(L⁴)NO₃] |

| C8 | [Cu(L⁴)Cl] |

| C9 | [Cu(L⁵)Cl] |

| C10 | [Cu(L⁵)NO₃] |

Structural analysis, including single-crystal X-ray diffraction for some of the compounds, revealed that the tridentate thiosemicarbazone ligand coordinates to the central copper atom in a monodeprotonated form through a nitrogen-nitrogen-sulfur (NNS) set of donor atoms. mdpi.com This coordination forms two fused five-membered metallacycles. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Pyridinecarboxaldehyde |

| 1-Isothiocyanato-2-methoxybenzene |

| N-(2-methoxyphenyl)-2-[(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide |

| N-(3-methoxyphenyl)-2-[(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide |

| N-(4-methoxyphenyl)-2-[(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide |

| N-(4-methoxyphenyl)-2-[phenyl(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide |

| Copper(II) chloride |

| Copper(II) nitrate |

| [Cu(L¹)Cl] |

| [Cu(L¹)NO₃] |

| [Cu(L²)Cl] |

| [Cu(L²)NO₃] |

| [Cu(L³)Cl] |

| [Cu(L³)NO₃] |

| [Cu(L⁴)NO₃] |

| [Cu(L⁴)Cl] |

| [Cu(L⁵)Cl] |

Theoretical and Computational Chemistry of 2 4 Methoxyphenyl Pyridine

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in modeling the properties of 2-(4-Methoxyphenyl)pyridine, providing a reliable framework for analyzing its electronic structure, vibrational modes, and other quantum chemical parameters.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of electronic transitions. A smaller gap generally signifies higher chemical reactivity and lower kinetic stability.

| Property | 2-Phenylpyridine (B120327) (Calculated Value) |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -0.60 eV |

| Energy Gap (ΔE) | 5.85 eV |

| Data for the analogue 2-phenylpyridine, calculated at the B3LYP/6-31++G(d,p) level. researchgate.net |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group. These regions represent the most suitable sites for electrophilic attack. Conversely, the most positive potential (colored blue) is generally located around the hydrogen atoms, indicating sites for nucleophilic attack. nih.gov This charge distribution is crucial for understanding intermolecular interactions and molecular recognition processes, such as in molecular docking. mdpi.com

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, is a powerful technique for identifying functional groups and elucidating molecular structure. DFT calculations are frequently used to compute harmonic vibrational frequencies, which, when scaled, show excellent agreement with experimental data. ijrar.org This correlation allows for a detailed and unambiguous assignment of the observed spectral bands to specific vibrational modes of the molecule.

For aromatic heterocyclic compounds like this compound, vibrational analysis reveals characteristic modes. Studies on analogous structures, such as 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, provide a basis for expected vibrational frequencies. nih.gov The assignments are typically confirmed by calculating the Potential Energy Distribution (PED).

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H stretch | 3100–3000 | Stretching vibrations of C-H bonds in the pyridine and phenyl rings. |

| Aliphatic C-H stretch | 2990–2830 | Asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group. |

| C=C / C=N stretch | 1610–1450 | Stretching vibrations within the aromatic rings. |

| C-O-C stretch | 1270–1230 | Asymmetric stretching of the ether linkage in the methoxy group. |

| C-H in-plane bend | 1300–1000 | In-plane bending modes of the aromatic C-H bonds. |

| C-H out-of-plane bend | 950–800 | Out-of-plane bending modes, often characteristic of the ring substitution pattern. |

| Expected vibrational modes and ranges based on computational studies of analogous compounds. ijrar.orgnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a standard and reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. gaussian.com These predicted values can then be correlated with experimental data to validate the proposed structure.

Experimental ¹H NMR data for this compound has been reported in deuterated chloroform (B151607) (CDCl₃). The signals correspond to the distinct protons of the pyridine and methoxyphenyl rings.

| Proton Assignment | Experimental ¹H Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (α to N) | 8.65 | d |

| Phenyl-H (ortho to Py) | 7.95 | d |

| Pyridine-H | 7.73-7.66 | m |

| Pyridine-H | 7.17 | t |

| Phenyl-H (ortho to OMe) | 7.00 | d |

| Methoxy (-OCH₃) | 3.86 | s |

| Experimental data obtained in CDCl₃. rsc.org |

A direct comparison with GIAO-calculated shifts would provide a robust validation of these assignments, though such a specific computational study was not identified in the searched literature.

Molecules with significant charge asymmetry and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. ias.ac.in The key parameters determining a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). DFT calculations are a powerful method for predicting these properties. rsc.org

Computational studies on the analogous 2-phenylpyridine molecule have shown it to possess very low NLO properties. researchgate.net The introduction of the strong electron-donating methoxy group in this compound creates a push-pull character (donating methoxyphenyl group, accepting pyridine ring), which is expected to enhance the intramolecular charge transfer and thus increase the magnitude of the hyperpolarizability (β) compared to the unsubstituted parent compound.

| Property | 2-Phenylpyridine (Calculated Value) | Unit |

| Dipole Moment (μ) | 2.07 | Debye |

| Mean Polarizability (α) | 135.5 | a.u. |

| First Hyperpolarizability (β) | 1.16 - 11.57 | a.u. |

| Calculated values for the analogue 2-phenylpyridine. researchgate.net |

While a crystal structure and corresponding Hirshfeld analysis for this compound itself were not found, studies on closely related compounds like 4-(3-methoxyphenyl)-2,6-diphenylpyridine and N-(4-methoxyphenyl)picolinamide reveal the dominant interactions in such molecular crystals. nih.govnih.gov The analysis typically shows that H···H contacts, representing van der Waals forces, are the most abundant. Significant contributions also arise from C···H/H···C interactions, indicative of C-H···π stacking, and O···H/H···O contacts, corresponding to weak hydrogen bonds.

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 45 - 55% | van der Waals forces and general close contacts. |

| C···H / H···C | 20 - 40% | C-H···π interactions and other weak contacts. |

| O···H / H···O | 5 - 15% | Weak C-H···O or O-H···O hydrogen bonds. |

| N···H / H···N | < 10% | Weak C-H···N hydrogen bonds. |

| Typical distribution of intermolecular contacts for related methoxyphenyl and pyridine-containing molecular crystals. nih.govnih.govresearchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity. ajpp.in This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The simulation calculates a binding affinity or docking score, and analyzes the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the active site residues of the protein. rsc.org

While no specific molecular docking studies for this compound were identified, numerous studies have been performed on structurally related pyridine and pyrazole (B372694) derivatives against various therapeutic targets, such as protein kinases involved in cancer. rsc.orgmdpi.com For example, novel thiazolyl-pyridine hybrids have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com In such studies, the pyridine nitrogen often acts as a hydrogen bond acceptor, while the aromatic rings engage in hydrophobic and π-π stacking interactions with residues in the active site. These studies suggest that the this compound scaffold has the potential to be explored as a core structure in the design of inhibitors for various biological targets.

Ligand-Protein Binding Site Interactions

Understanding how a ligand like this compound interacts with a protein's binding site is fundamental for drug discovery and molecular biology. Computational techniques such as molecular docking are employed to predict the preferred orientation of a ligand when bound to a target protein. These simulations calculate the interaction energy and identify key binding modes.

The primary interactions governing ligand-protein binding include:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: The tendency of nonpolar groups, such as the phenyl and pyridine rings, to cluster together away from water.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings. The pyridine and methoxyphenyl rings of the compound could participate in such interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site.

A detailed search of the scientific literature reveals a lack of specific studies that have performed molecular docking or binding site analysis for this compound with specific protein targets. While computational studies have been conducted on various other pyridine derivatives, the unique interaction profile of this specific compound has not been documented. nih.govnih.gov

Prediction of Binding Affinities and Conformational Dynamics

Beyond predicting the binding pose, computational methods can estimate the binding affinity (how strongly a ligand binds to its target) and analyze the dynamic behavior of the ligand-protein complex over time.

Binding Affinity Prediction: Techniques like free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous methods used to calculate the free energy of binding (ΔG_bind). A more negative ΔG_bind value indicates a stronger and more stable interaction. These calculations are computationally intensive but provide valuable quantitative predictions.

Conformational Dynamics: Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of the this compound-protein complex would reveal:

The stability of the binding pose identified through docking.

The flexibility of the ligand within the binding pocket.

The conformational changes in the protein upon ligand binding.

The role of solvent molecules in mediating the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific activity, such as inhibitory potency.

To build a QSAR model for a series of analogues of this compound, the following steps would be necessary:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activity is required.

Descriptor Calculation: Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties, are calculated for each molecule.

Model Development: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the predictive model.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. However, a review of scientific databases indicates that no QSAR models have been specifically developed or published for a series of compounds based on the this compound scaffold. QSAR studies have been performed on other classes of pyridine derivatives, but not on this specific chemical series.

Computational Approaches to Reaction Mechanisms and Selectivity

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These methods can be used to study potential reaction pathways for the synthesis or transformation of this compound.

By calculating the energies of reactants, transition states, and products, researchers can:

Determine the most likely reaction mechanism.

Calculate activation energies, which relate to reaction rates.

Understand the factors controlling regioselectivity and stereoselectivity.

Analyze the electronic structure and bonding changes that occur throughout the reaction.

For example, DFT calculations could be applied to study the Suzuki coupling reaction often used to synthesize 2-arylpyridines, providing insight into the catalytic cycle and the factors influencing the reaction's efficiency. Despite the utility of these computational tools, specific published studies detailing the reaction mechanisms or selectivity for the synthesis or reactivity of this compound using these approaches were not found.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-(4-Methoxyphenyl)pyridine, providing a detailed map of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton. The aromatic region of the spectrum is complex, showing signals for the four protons of the pyridine (B92270) ring and the four protons of the p-methoxyphenyl ring. The methoxy (B1213986) group protons appear as a sharp singlet further upfield.

One study reported the following ¹H NMR chemical shifts (in ppm) in CDCl₃: a multiplet between δ 8.70–8.64 corresponding to the proton at the 6-position of the pyridine ring (H-6), multiplets for the other pyridine protons between δ 7.75–7.60 and δ 7.23–7.12, and multiplets for the phenyl protons from δ 8.05–7.90 and δ 7.07–6.97. rsc.org The methoxy protons appear as a singlet at approximately δ 3.87. rsc.org Another report provides similar values: δ 8.65 (doublet, H-6), δ 7.95 (doublet, H-2'/H-6'), δ 7.73-7.66 (multiplet, H-3/H-4), δ 7.17 (triplet, H-5), δ 7.00 (doublet, H-3'/H-5'), and δ 3.86 (singlet, -OCH₃). rsc.org

The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each of the 11 unique carbon atoms in the molecule, plus the methoxy carbon. In CDCl₃, the carbon signals are well-resolved. rsc.org The carbon attached to the methoxy group (C-4') is observed around δ 160.3 ppm, while the pyridine carbon bonded to the phenyl ring (C-2) is found at δ 157.0 ppm. The methoxy carbon itself gives a signal at δ 55.2 ppm. rsc.org The remaining aromatic carbons appear in the typical range of δ 114.0 to 149.4 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (101 MHz, CDCl₃) | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |

| H-3 | 7.75 – 7.60 | m | C-2 | 157.0 |

| H-4 | C-3 | 119.7 | ||

| H-5 | 7.23 – 7.12 | m | C-4 | 136.6 |

| H-6 | 8.70 – 8.64 | m | C-5 | 121.3 |

| H-2', H-6' | 8.05 – 7.90 | m | C-6 | 149.4 |

| H-3', H-5' | 7.07 – 6.97 | m | C-1' | 131.9 |

| -OCH₃ | 3.87 | s | C-2', C-6' | 128.1 |

| C-3', C-5' | 114.0 | |||

| C-4' | 160.3 | |||

| -OCH₃ | 55.2 |

Data sourced from Li, W., et al. (2013). rsc.org

To unambiguously assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring (H-6 with H-5, H-5 with H-4, H-4 with H-3) and on the phenyl ring (H-2'/H-6' with H-3'/H-5'). This confirms the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal at δ 3.87 ppm would correlate with the carbon signal at δ 55.2 ppm, confirming the assignment of the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by showing correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). This experiment is key to establishing the connection between the two aromatic rings and the methoxy group. Key expected correlations would include the methoxy protons (δ 3.87) to the C-4' carbon (δ 160.3) and the protons on one ring to the quaternary carbons of the other (e.g., H-6 on the pyridine ring to C-1' on the phenyl ring), confirming the C-2 to C-1' linkage.

The chemical shifts observed in NMR are sensitive to the surrounding solvent environment. Changing the solvent from the relatively non-polar CDCl₃ to a more polar solvent like DMSO-d₆ or an aromatic solvent like benzene-d₆ can induce significant changes in the spectrum. These shifts arise from differing solute-solvent interactions, such as hydrogen bonding, dipole-dipole interactions, and aromatic ring current effects. For this compound, a polar solvent like DMSO-d₆ could interact with the lone pair on the pyridine nitrogen, leading to a general downfield shift of the pyridine proton signals. Aromatic solvents like benzene-d₆ can cause pronounced upfield or downfield shifts depending on the spatial orientation of the solute relative to the solvent's ring current, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methoxy group, appearing in the 2950-2850 cm⁻¹ region.

C=C and C=N stretching: Associated with the pyridine and phenyl rings, these vibrations give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group typically produces a strong, characteristic band in the 1250-1000 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for analyzing the symmetric vibrations of the aromatic rings. The ring breathing modes of both the pyridine and phenyl rings would be expected to produce strong signals in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium / Medium |

| Aromatic C=C/C=N Stretch | 1610 - 1450 | Strong / Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong / Medium |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium / Strong |

| Aromatic Ring Breathing | ~1000 | Weak / Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong / Weak |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula of this compound is C₁₂H₁₁NO, corresponding to a monoisotopic mass of 185.0841 g/mol .

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 185. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would show a protonated molecular ion [M+H]⁺ at m/z = 186.0919. The high accuracy of HRESIMS allows for the confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways for the molecular ion include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment ion at m/z = 170.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the methoxy group can lead to a fragment at m/z = 155.

Cleavage of the inter-ring C-C bond: This could result in fragments corresponding to the pyridinyl cation (m/z = 78) or the methoxyphenyl cation (m/z = 107).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λmax).

The structure of this compound contains two aromatic rings linked together, creating an extended conjugated π-system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb UV radiation, primarily due to π→π* transitions. The presence of heteroatoms with lone pairs of electrons (nitrogen in the pyridine ring and oxygen in the methoxy group) also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

For the parent compound 2-phenylpyridine (B120327), a strong absorption band is observed around 240-250 nm. nist.gov The presence of the electron-donating methoxy group (-OCH₃) on the phenyl ring acts as an auxochrome, which typically causes a bathochromic (red) shift to a longer wavelength. Therefore, this compound is expected to exhibit a λmax value greater than 250 nm, corresponding to the HOMO-LUMO π→π* electronic transition of the conjugated system.

X-ray Crystallography for Solid-State Structural Determination

Following a thorough review of the scientific literature, single-crystal X-ray diffraction data specifically for the compound this compound is not publicly available. Structural analyses have been performed on several related derivatives containing the this compound moiety, but these structures include additional substituents that significantly influence their crystal packing and intermolecular interactions. Therefore, a definitive analysis of the solid-state structure, crystal packing, and specific intermolecular interactions for this compound itself cannot be provided at this time.

While general principles of crystal engineering suggest that a molecule like this compound would likely exhibit intermolecular interactions such as C-H···N and potentially weak C-H···O or π-π stacking, the precise nature and geometry of these interactions, as well as the specific conformational arrangement of the pyridine and phenyl rings in the solid state, remain undetermined without experimental crystallographic data.

Crystal Packing and Intermolecular Interactions (e.g., C-H···O)

Experimental data on the crystal packing and specific intermolecular interactions for this compound is not available in the reviewed literature. Analysis of related compounds, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine, has shown the presence of C—H⋯π interactions that contribute to the formation of a three-dimensional network. iucr.org In that specific crystal structure, Hirshfeld surface analysis indicated that H⋯H (50.4%), C⋯H/H⋯C (37.9%), and O⋯H/H⋯O (5.1%) interactions were the most significant contributors to the crystal packing. iucr.org However, the presence of the two additional phenyl groups makes this a substantially different system, and these findings cannot be directly extrapolated to this compound.

In another related but distinct molecule, 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, the crystal structure is stabilized by a combination of pairwise C—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π interactions, which together create a two-dimensional supramolecular network. nih.gov The potential for similar, though not identical, interactions exists for this compound, but this remains speculative without direct experimental evidence.

Conformational Analysis of Pyridine and Methoxy-substituted Phenyl Rings

Direct experimental data from X-ray crystallography detailing the conformation of the pyridine and methoxy-substituted phenyl rings in this compound is unavailable. The dihedral angle between these two rings is a critical conformational parameter that would be determined by such an analysis.

Advanced Applications in Medicinal Chemistry and Biological Sciences

Anticancer and Cytotoxic Activities

The 2-(4-methoxyphenyl)pyridine core structure has been a focal point in the design of new molecules with potent anticancer and cytotoxic capabilities. Research into its derivatives has unveiled specific mechanisms of action and structure-activity relationships that are crucial for the development of targeted cancer therapies.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

Derivatives of this compound have emerged as a significant class of tubulin polymerization inhibitors. Specifically, novel N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been synthesized and identified as potent inhibitors of tubulin assembly. nih.govfao.org These compounds have been shown to competitively inhibit the binding of colchicine to tubulin, indicating that they interact with the colchicine binding site on the β-tubulin subunit. nih.govfao.orgkisti.re.kr This interaction disrupts the dynamic equilibrium of microtubule formation and disassembly, which is essential for cell division, leading to mitotic arrest and subsequent cell death.

Several lead compounds from this class have demonstrated significant inhibition of tubulin assembly with IC₅₀ values in the low micromolar range (1.4–1.7 μM), comparable to the effects of the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.govfao.org The discovery of polymethoxyphenyl-pyridines bearing amino side chains further underscores the importance of this scaffold in creating inhibitors that target the colchicine-binding site. nih.gov By occupying this site, these compounds prevent the polymerization of tubulin into microtubules, a mechanism that is a hallmark of many successful anticancer agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Structure-activity relationship (SAR) studies have been instrumental in optimizing the cytotoxic potential of this compound derivatives. These studies have shown that modifications to various parts of the molecule can significantly influence its anticancer activity.

For N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, the nature of the N-alkyl substituent and substitutions on the pyridine (B92270) ring are critical for cytotoxic potency. nih.gov Research on other pyridine derivatives has highlighted that the presence and position of substituents on the phenyl ring are crucial for activity. For instance, in a series of thiosemicarbazone derivatives incorporating a pyridine moiety, the position of the methoxy (B1213986) group on the phenyl ring influenced the cytotoxic efficacy. The para-methoxy substitution, as found in this compound derivatives, was noted to contribute to electron density and could engage in favorable interactions with protein targets, although it sometimes required higher concentrations for effectiveness compared to ortho or meta positioning. mdpi.com

Further SAR studies on pyridine-3-carbonitrile (B1148548) derivatives indicated that the nitrile substituent at position 3 is essential for activity, acting as a basic pharmacophore. researchgate.netmdpi.com Additionally, the presence of methoxy and other groups on the benzene (B151609) ring was found to be useful for enhancing cytotoxic activity. researchgate.netmdpi.com These insights are vital for the rational design of more potent and selective anticancer agents based on the this compound scaffold.

Evaluation against Specific Cancer Cell Lines (e.g., HeLa, HepG2, PANC-1, HL-60)

Derivatives of this compound have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. Specific amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have shown notable cytotoxicity against cervical (HeLa), liver (HepG2), and pancreatic (PANC-1) cancer cell lines. researchgate.net

One particular derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, was found to be highly cytotoxic against HeLa and PANC-1 cells, with IC₅₀ values of 2.8 μM and 1.8 μM, respectively. researchgate.net Another related compound also showed activity against these cell lines with IC₅₀ values of 4.6 μM (HeLa) and 2.2 μM (PANC-1). researchgate.net

Furthermore, thiosemicarbazone derivatives containing the 4-methoxyphenyl-pyridine structure have been tested against cell lines including HeLa, HepG2, and the promyelocytic leukemia cell line HL-60. mdpi.com The ligand N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide showed activity with an IC₅₀ range of 0.5–100 µM across various cell lines, while its coordination complexes demonstrated enhanced and more selective activity, particularly against HL-60 cells where IC₅₀ values were as low as 0.01–0.06 µM. mdpi.com

| Compound Derivative | Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | 2.8 | researchgate.net |

| PANC-1 | 1.8 | researchgate.net | |

| N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide | HeLa | 4.6 | researchgate.net |

| PANC-1 | 2.2 | researchgate.net | |

| N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide (Ligand) | HeLa, HepG2, HL-60, etc. | 0.5 - 100 | mdpi.com |

| Copper(II) Complexes of N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | HL-60 | 0.01 - 0.06 | mdpi.com |

| 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative (Compound 9a) | HeLa | 2.59 | mdpi.com |

Mechanism of Action Elucidation

The primary mechanism of action for the anticancer activity of many this compound derivatives is the inhibition of tubulin polymerization, as detailed previously. This disruption of microtubule function leads to cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from completing mitosis. nih.govtandfonline.com Following mitotic arrest, these compounds induce apoptosis, or programmed cell death, which is a key outcome for effective cancer chemotherapy.

Studies on pyrazolo[3,4-b]pyridine derivatives have confirmed that their cytotoxic effects are associated with arresting the cell cycle and inducing both early and late-stage apoptosis in cancer cells. mdpi.com The apoptotic process is often triggered through mitochondrial-related pathways, which can involve the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2), leading to the activation of the caspase cascade. rsc.org Some pyridine derivatives have also been found to inhibit specific protein kinases, such as PIM-1 kinase, which can activate caspases and contribute to the apoptotic mechanism in liver cancer cells. nih.gov

Antimicrobial and Antifungal Properties

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The pyridine ring is a common feature in many compounds with established biological activities, including antibacterial and antifungal effects. mdpi.commdpi.com

Activity against Bacterial Strains (e.g., E. faecalis, E. coli, P. aeruginosa)

The antimicrobial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A study on a series of 2-methoxypyridine (B126380) derivatives, which share a core structural element with the subject compound, tested their efficacy against clinically relevant bacterial strains.

Specifically, the compound 4-(4-methoxyphenyl)-2-methoxy-6-(4-nitrophenyl)-pyridine-3-carbonitrile exhibited a minimum inhibitory concentration (MIC) of 0.013 µM against Escherichia coli, a value comparable to the reference antibiotic amoxicillin (B794) (MIC = 0.01 µM). researchgate.net This indicates potent activity against this Gram-negative bacterium.

Another study involving pyrazoline derivatives containing a methoxyphenyl group also reported antimicrobial activity. turkjps.org The presence of a methoxy group at the para position of the phenyl ring was noted in compounds showing activity against Enterococcus faecalis, with MIC values of 32 µg/mL. turkjps.org This suggests that the 4-methoxyphenyl (B3050149) moiety can contribute favorably to antibacterial activity against this resilient Gram-positive pathogen.

| Compound Derivative | Bacterial Strain | MIC | Source |

|---|---|---|---|

| 4-(4-methoxyphenyl)-2-methoxy-6-(4-nitrophenyl)-pyridine-3-carbonitrile | Escherichia coli | 0.013 µM | researchgate.net |

| (5-(4-bromophenyl)-3-(2-hydroxy-4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone | Enterococcus faecalis | 32 µg/mL | turkjps.org |

Assessment against Drug-Resistant Isolates

While research into the antimicrobial properties of pyridine derivatives is ongoing, specific studies assessing the efficacy of this compound against drug-resistant isolates are not extensively detailed in the available scientific literature. However, the broader class of pyridine-containing compounds has shown promise in combating multidrug-resistant (MDR) pathogens. For instance, ring-fused 2-pyridone derivatives have demonstrated activity against vancomycin-resistant enterococci (VRE) and other MDR Gram-positive bacteria. nih.gov Additionally, certain 2,4-disubstituted pyridine derivatives have been found to be effective against intracellular and biofilm-forming tubercle bacilli, addressing a significant challenge in the treatment of tuberculosis. nih.gov The exploration of various pyridine compounds against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), highlights the potential of this chemical scaffold in the development of new antibiotics. mdpi.com These findings suggest that the this compound framework could serve as a basis for the development of novel agents targeting drug-resistant bacteria, though direct evidence of its activity is not yet established.

Anti-TMV Activity

The potential of this compound as an antiviral agent against the Tobacco Mosaic Virus (TMV) has not been specifically documented in the reviewed research. However, the pyridine nucleus is a core component of many compounds that have been investigated for their anti-TMV properties. For example, a series of 7-methoxycryptopleurine (B1249294) derivatives, which contain a quinolizine ring system derived from pyridine, have shown excellent in vivo anti-TMV activity. nih.govresearchgate.net Similarly, novel N-(pyrimidin-5-yl)-N′-phenylureas, where a pyrimidine (B1678525) ring is present, have also demonstrated good activity against TMV. researchgate.net The general interest in heterocyclic compounds for the development of anti-plant virus agents suggests that the this compound scaffold could be a candidate for future investigation in this area. researchgate.netresearchgate.net

Anti-inflammatory and Antiviral Activities

The pyridine ring is a common motif in a variety of biologically active compounds, and its derivatives have been noted for their potential anti-inflammatory and antiviral properties. mdpi.com While specific studies focusing solely on the anti-inflammatory and antiviral activities of this compound are limited, research on related compounds provides some insights. For instance, some chalcone (B49325) derivatives containing a methoxyphenyl group have been shown to exert anti-inflammatory effects. nih.govmdpi.com Additionally, 2-methoxyestradiol, which also contains a methoxy group, has demonstrated both in vitro and in vivo anti-inflammatory properties. researchgate.netnih.gov The antiviral potential of pyridine-containing heterocycles is also an active area of research, with various derivatives being investigated against a range of viruses. mdpi.comnih.gov These related findings suggest that this compound may possess anti-inflammatory and antiviral activities worthy of further investigation.

Calcium Channel Antagonist Properties and Related Pharmacological Effects

The this compound scaffold has been utilized as a key structural component in the design of novel calcium channel antagonists.

Targeting L-type Voltage-Dependent Calcium Channels

Research efforts have been directed at developing new calcium channel antagonists with improved pharmacological profiles, often taking cues from existing drugs that target L-type voltage-dependent calcium channels. nih.govnih.gov These channels are crucial in regulating cardiovascular function, and their modulation is a key mechanism for treating conditions like hypertension. nih.gov The design of novel antagonists often involves modifying the structures of known L-type calcium channel blockers to enhance potency and duration of action.

Design of Pyrrolopyridothiazepine Derivatives as Antagonists

In the pursuit of novel calcium channel antagonists, researchers have synthesized a key intermediate, 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c] nih.govnih.govthiazepin-3(2H)-one. nih.govresearchgate.net This synthesis represents a strategic approach to creating a new class of potential calcium channel blockers. The design of these pyrrolopyridothiazepine derivatives was inspired by the structure of diltiazem, a known benzothiazepine (B8601423) calcium channel antagonist. nih.gov The goal was to improve upon the pharmacological properties of existing drugs, such as their duration of action. nih.gov The synthesis of these novel compounds, which are structurally related to this compound, underscores the utility of this chemical framework in the development of new cardiovascular agents. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.govmdpi.com While direct studies on the inhibitory activity of this compound against these enzymes are not available, numerous pyridine derivatives have been synthesized and evaluated for this purpose. nih.gov

A variety of pyridine-containing compounds have demonstrated inhibitory effects on both AChE and BChE. The inhibitory concentrations (IC50) of some of these derivatives are presented in the table below, illustrating the potential of the pyridine scaffold in designing cholinesterase inhibitors. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Carbamate 8 | hAChE | 0.153 ± 0.016 | nih.gov |

| Carbamate 11 | hBChE | 0.828 ± 0.067 | nih.gov |

| Carbamate 1 | BChE | 0.12 ± 0.09 | researchgate.net |

| Carbamate 7 | BChE | 0.38 ± 0.01 | researchgate.net |

These studies on related pyridine derivatives suggest that the this compound structure could be a valuable starting point for the design of novel and effective cholinesterase inhibitors.

Receptor Binding Studies (e.g., GABA Receptors)

The exploration of this compound and its derivatives as ligands for various receptors is an area of interest in medicinal chemistry. The central nervous system, in particular, presents numerous receptor targets for therapeutic intervention. One of the most significant inhibitory neurotransmitter systems in the brain involves the γ-aminobutyric acid (GABA) receptors, specifically the GABA-A receptors, which are ligand-gated ion channels. wikipedia.orgsemanticscholar.org These receptors possess multiple allosteric binding sites that are targets for a diverse range of therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids, which modulate the receptor's response to GABA. wikipedia.orgmdpi.comnih.gov

While various phenolic compounds, such as flavonoids like 6-methoxyflavanone, have been identified as modulators of GABA-A receptors, specific receptor binding studies detailing the direct interaction of this compound with GABA receptors are not extensively documented in publicly available research. nih.govnih.gov The structural motif of a methoxyphenyl group is present in some known GABA receptor modulators; however, comprehensive data quantifying the binding affinity (e.g., Ki or IC50 values) of the specific compound this compound for GABA receptors is not readily found in the scientific literature based on the available search results. The potential for this compound to interact with the aromatic residue-rich binding pockets of Cys-loop receptors, such as the GABA-A receptor, remains a subject for future investigation. nih.gov

Application as Fluorescent Probes and Imaging Agents

The inherent photophysical properties of aromatic and heterocyclic compounds make them attractive candidates for development as fluorescent probes. The this compound scaffold has been incorporated into derivatives designed for use as optical sensors. mdpi.com

Researchers have synthesized and characterized the photophysical properties of derivatives such as 2-(4-Methoxyphenyl)-3-(phenylethynyl)pyridine. mdpi.com This compound is part of a class of 2-aryl-3-(organylethynyl)pyridine derivatives investigated for their fluorescence characteristics. The electronic features of these molecules make them suitable for applications as optical sensors. mdpi.com While the specific application detailed in one study was for the detection of fuel adulteration, the underlying characterization of its fluorescent properties is broadly applicable to its potential as a biological probe. mdpi.com The synthesis and structural confirmation of these types of compounds are well-established, paving the way for further functionalization to create targeted biological imaging agents. mdpi.com

The development of pyridine-based fluorophores is an active area of research, with molecular structure modifications being used to tune fluorescence properties, including emission wavelengths and quantum yields. nii.ac.jprsc.org The strategic design of molecules incorporating the this compound core could lead to novel probes for biological imaging, where changes in the local environment upon binding to a specific biomolecule could elicit a detectable change in fluorescence.

Below is a table summarizing the characterization data for a fluorescent derivative of this compound.

| Compound Name | Yield | Physical State | Key 1H NMR Data (CDCl3, 400 MHz) δ (ppm) | Key 13C{1H} NMR Data (CDCl3, 100 MHz) δ (ppm) |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-3-(phenylethynyl)pyridine | 78% | Yellowish oil | 8.60 (dd, J = 4.8, 1.5 Hz, 1H), 8.03 (d, J = 8.6 Hz, 2H), 7.89 (dd, J = 7.8, 1.5 Hz, 1H), 7.01 (d, J = 8.6 Hz, 2H), 3.86 (s, 3H) | 160.2, 159.0, 148.4, 140.8, 131.9, 131.3, 130.7, 113.2, 94.3, 87.7, 55.3 |

Applications in Materials Science and Optoelectronics

Luminescent and Optoelectronic Properties

The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing pyridine (B92270) ring within the molecular structure of 2-(4-Methoxyphenyl)pyridine and its derivatives imparts interesting photophysical properties. These compounds are being explored for their potential in light-emitting and photovoltaic technologies.

While direct studies on the application of this compound in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, research on structurally similar compounds highlights the potential of the methoxyphenyl-pyridine moiety in this field. For instance, pyridine-appended pyrene (B120774) derivatives, such as 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine, have been investigated as hole-transporting materials (HTMs) for OLEDs. acs.org

In these systems, the pyridine and methoxyphenyl groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport within the OLED device. The design of novel host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs often incorporates pyridine-based structures to achieve bipolar charge transport characteristics.

Table 1: Properties of a Structurally Related Pyridine Derivative for OLEDs

| Compound | Role in OLED | Key Properties |

|---|

This table presents data for a compound structurally related to this compound to illustrate the potential utility of the core structure in OLED applications.

The application of this compound in photovoltaic devices is an emerging area of interest. The donor-acceptor nature of the molecule suggests its potential use as a component in organic solar cells (OSCs). Theoretical studies on various pyridine derivatives have been conducted to predict their electronic properties and suitability for photovoltaic applications. These studies often focus on tuning the HOMO-LUMO energy gap to optimize light absorption and charge separation.

Liquid Crystalline Behavior and Mesogenic Properties

The rigid, rod-like structure of the 2-phenylpyridine (B120327) core makes it a promising candidate for the design of liquid crystalline materials. The introduction of a methoxy group can further influence the mesogenic properties by altering the molecular polarity and intermolecular interactions.

Research on homologous series of 2-(4-n-alkoxyphenyl)-5-methylpyridines has shown that these compounds can exhibit nematic liquid crystal phases. tandfonline.com For example, in the series where the alkoxy chain length (n) was varied, compounds with longer chains (n=6-9) displayed a monotropic nematic phase. tandfonline.com Another study on 5-(4-butylcyclohexyl)-2-(4-methoxyphenyl)pyridine, a more complex derivative, also explored its liquid crystalline properties through computational density functional theory. iarjset.com These findings suggest that this compound itself may serve as a fundamental building block for more complex liquid crystalline materials.

Table 2: Mesogenic Properties of Structurally Related Pyridine Derivatives

| Compound Series | Mesophase Observed | Influence of Molecular Structure |

|---|---|---|

| 2-(4-n-alkoxyphenyl)-5-methylpyridines | Monotropic Nematic (for n=6-9) | Longer alkoxy chains promote the formation of a nematic phase. tandfonline.com |

This table provides data on compounds structurally related to this compound to indicate the potential for liquid crystalline behavior.

Coordination Chemistry and Metal Complexes

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This ability to form stable metal complexes has led to its use in various areas of coordination chemistry.

In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. Pyridine-based ligands are widely used due to their tunable electronic and steric properties. While specific catalytic applications of this compound are not extensively reported, the broader class of methoxypyridine derivatives has been employed in catalytic systems. For example, the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions has been achieved using a chiral copper(I) complex, demonstrating the utility of methoxypyridines in asymmetric catalysis. acs.org The electronic properties of the methoxyphenyl group can influence the electron density at the metal center, thereby modulating its catalytic activity.

The synthesis and characterization of metal complexes containing pyridine-based ligands is a fundamental aspect of inorganic chemistry. A notable example of a related, more complex ligand is 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. researchgate.net This terpyridine derivative, which incorporates the 4-methoxyphenylpyridine unit, readily forms complexes with a variety of metal ions. The resulting complexes have been studied for their photophysical and electrochemical properties.

The characterization of such complexes typically involves techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis absorption and emission spectroscopy. For instance, the crystal structure of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine reveals a nearly coplanar arrangement of the pyridine rings, which is favorable for metal coordination. researchgate.net The study of these and other related metal complexes provides insight into the coordination behavior of the this compound moiety.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine |

| 2-(4-n-alkoxyphenyl)-5-methylpyridines |

| 5-(4-butylcyclohexyl)-2-(4-methoxyphenyl)pyridine |

| 4-methoxypyridinium ions |

Anticancer Activity of Copper(II) Coordination Compounds

The coordination of metal ions, particularly copper(II), with organic ligands derived from this compound has emerged as a promising strategy in the development of novel anticancer agents. These coordination compounds often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to mechanisms like the chelation effect which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.